1,5-Dichloro-2-methoxy-3-nitrobenzene
Overview
Description
1,5-Dichloro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3. It is a derivative of benzene, where two chlorine atoms, one methoxy group, and one nitro group are substituted on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dichloro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 1,5-Dichloro-2-methoxy-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dichloro-2-methoxy-3-nitrobenzene is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating the effects of nitrobenzene derivatives on biological systems.
Medicinal Chemistry: Exploring potential pharmaceutical applications of its derivatives.
Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-methoxy-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming electrophiles to the meta positions relative to the nitro group.
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloro-3-methoxy-2-nitrobenzene: Similar structure but with different positions of the substituents.
1,3-Dichloro-2-nitrobenzene: Lacks the methoxy group.
1,5-Dichloro-2-nitrobenzene: Lacks the methoxy group.
Uniqueness
1,5-Dichloro-2-methoxy-3-nitrobenzene is unique due to the presence of both methoxy and nitro groups on the benzene ring, which influences its reactivity and applications in chemical synthesis and research.
Properties
IUPAC Name |
1,5-dichloro-2-methoxy-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRXLBNJKPMELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190625 | |
Record name | 2,6-Dichloro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37138-82-2 | |
Record name | 2,6-Dichloro-4-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037138822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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